N~3~-(2-METHOXY-4-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-(2-METHOXY-4-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-METHOXY-4-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Sulfonylation: Introduction of the methylsulfonyl group.
Amidation: Formation of the piperidinecarboxamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-METHOXY-4-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-~).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(2-METHOXY-4-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-METHOXY-4-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can be compared with other piperidinecarboxamide derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of N3-(2-METHOXY-4-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. These properties might make it more effective or selective in certain applications compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-13-8-11(17(19)20)5-6-12(13)15-14(18)10-4-3-7-16(9-10)24(2,21)22/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZBRGYKZNHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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